molecular formula C9H14N2O2 B13005625 8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one

8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one

Cat. No.: B13005625
M. Wt: 182.22 g/mol
InChI Key: ZCFSFLIMHZVHER-UHFFFAOYSA-N
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Description

8-Azaspiro[bicyclo[321]octane-3,5’-oxazolidin]-2’-one is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one typically involves the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane] with primary aliphatic amines. This reaction proceeds through the opening of the epoxide ring, leading to the formation of the corresponding amino alcohols. These intermediates are then converted into N-chloroacetyl derivatives, which undergo cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

spiro[1,3-oxazolidine-5,3'-8-azabicyclo[3.2.1]octane]-2-one

InChI

InChI=1S/C9H14N2O2/c12-8-10-5-9(13-8)3-6-1-2-7(4-9)11-6/h6-7,11H,1-5H2,(H,10,12)

InChI Key

ZCFSFLIMHZVHER-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3(CC1N2)CNC(=O)O3

Origin of Product

United States

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